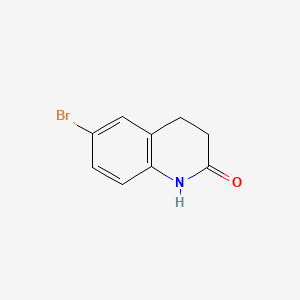

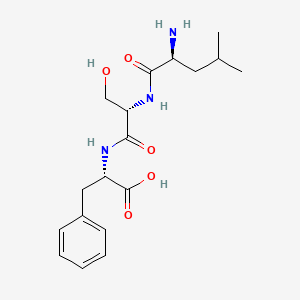

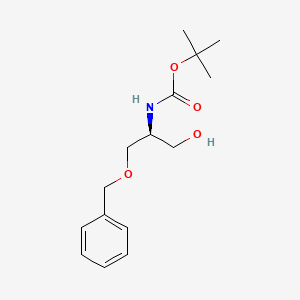

![molecular formula C8H11N3O B1340031 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde CAS No. 623564-20-5](/img/structure/B1340031.png)

7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde

Übersicht

Beschreibung

The compound 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde is a derivative of imidazopyrazine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and structural analysis of closely related compounds, which can be informative for understanding the subject compound.

Synthesis Analysis

The synthesis of related compounds, such as 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, involves a sequence of reductive amination, chlorination, and cyclization, starting from 4-imidazole carboxaldehyde and 2-benzyl aminoethanol, with an overall yield of 53% . The effects of solvent and base on the cyclization reaction were examined to optimize the reaction conditions. This information suggests that a similar approach could potentially be applied to synthesize the compound , with modifications to the starting materials and reaction conditions to introduce the aldehyde group at the appropriate position.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H, 13C NMR, and Mass Spectroscopy . These techniques are crucial for confirming the structure of synthesized compounds, including the position of substituents and the overall molecular framework. For 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde, similar analytical methods would be employed to ensure the correct structure has been obtained.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde, they do describe the reactivity of similar heterocyclic compounds. For instance, the condensation reactions and subsequent transformations of triazolopyrimidines indicate that the subject compound may also undergo various chemical reactions, such as condensation with amines or hydrazines, to form new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be similar to those of its analogs, such as solubility in common organic solvents, melting points, and stability under different conditions. These properties are essential for the practical handling of the compound and its use in further chemical reactions. The papers provided do not offer specific data on these properties for the compound of interest, but such information would typically be determined empirically through experimentation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization

7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde and related compounds have been synthesized through various methods, demonstrating the compound's versatility in organic synthesis. Teng Da-wei (2012) explored the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, focusing on the effects of solvent and base on cyclization reactions, optimizing conditions for improved yield (Teng Da-wei, 2012). Similarly, Darapaneni Chandra Mohan, Sadu Nageswara Rao, and S. Adimurthy (2013) reported on water-mediated syntheses of imidazo[1,2-a]pyridines, including imidazo[1,2-a]pyrazine derivatives, highlighting a catalyst-free approach that yields these compounds under environmentally benign conditions (Darapaneni Chandra Mohan et al., 2013).

Antimicrobial and Anticancer Activities

A study by J. Rani et al. (2017) synthesized a novel series of tetrahydroimidazo[1,2-a]pyrimidine derivatives, showing significant antimicrobial activity against various strains and potent anticancer activity against human breast cancer cell lines (J. Rani et al., 2017). This suggests the potential of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde derivatives in developing new therapeutic agents.

Antiproliferative Properties

D. Ashok et al. (2020) highlighted the synthesis of 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives, evaluating their antiproliferative activity against cancer cell lines. Compounds showed potent activity, indicating the promise of these derivatives in cancer research (D. Ashok et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-10-2-3-11-4-7(6-12)9-8(11)5-10/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXOMJBYPJJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C=C(N=C2C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474376 | |

| Record name | 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde | |

CAS RN |

623564-20-5 | |

| Record name | 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

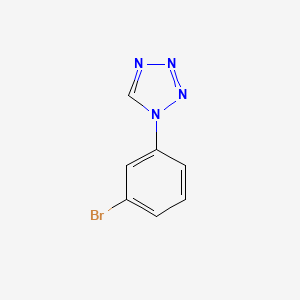

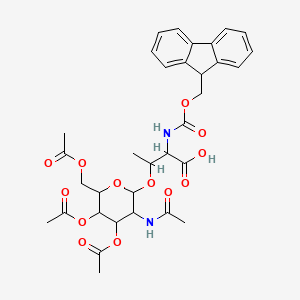

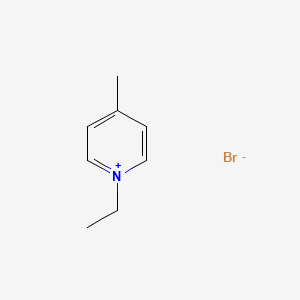

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)